molecular formula C14H16O4 B101622 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione CAS No. 16709-50-5

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione

Cat. No.: B101622
CAS No.: 16709-50-5
M. Wt: 248.27 g/mol
InChI Key: DGMTZMCDDBNVPU-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione (CAS 16709-50-5) is a macrocyclic compound with a molecular formula of C₁₄H₁₆O₄ and a molecular weight of 248.27 g/mol . This compound, which can also be referred to as phthalic acid 1,6-hexanediyl ester, is supplied with a high purity of 97% . It serves as a valuable precursor in the chemical industry for the synthesis of complex cyclic structures containing oxygen, which are of significant interest in pharmaceutical development and biological agents . A key research application is in the development of controlled-release drug delivery systems that require slow and sustained release profiles . Furthermore, this reagent is utilized in material science research for creating specialized polymer structures that can exhibit unique properties, such as high flexibility or the ability to respond to environmental stimuli . For proper storage and handling, it is recommended to store the compound at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,10-dioxabicyclo[10.4.0]hexadeca-1(16),12,14-triene-2,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMTZMCDDBNVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066104
Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16709-50-5
Record name 3,4,5,6,7,8-Hexahydro-2,9-benzodioxacyclododecin-1,10-dione
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Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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Record name 3,4,5,6,7,8-hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione
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Preparation Methods

Classical Lactonization Approaches

Traditional synthetic routes to macrocyclic dilactones often rely on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. For 3,4,5,6,7,8-hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione, the diacid precursor 2,2'-(1,2-phenylene)bis(acetic acid) undergoes activation via conversion to its acid chloride or mixed anhydride derivatives. Cyclization is typically performed in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere, with slow addition of the activated diacid to a solution containing a non-nucleophilic base such as triethylamine .

Key Parameters:

  • Temperature: −20°C to 0°C to minimize side reactions

  • Concentration: <0.01 M to ensure intramolecular reaction dominance

  • Activation Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

Yields from classical methods rarely exceed 30–35% due to competing oligomerization, necessitating extensive purification via silica gel chromatography followed by recrystallization from ethanol/water mixtures .

Silver-Catalyzed Macrocyclization

Building on innovations in transition-metal-mediated lactonization, Liu et al. (2013) developed a silver carboxylate-promoted protocol that eliminates the need for high-dilution conditions . This method utilizes silver(I) acetate (AgOAc) as a Lewis acid catalyst to facilitate the cyclization of ω-hydroxy carboxylic acid derivatives.

Procedure:

  • Substrate Preparation: The linear precursor 4-(2-carboxyethyl)benzoic acid is synthesized via Friedel-Crafts acylation of hydroquinone with acrylic acid.

  • Activation: The diacid is treated with acetic anhydride to form the mixed anhydride.

  • Cyclization: AgOAc (10 mol%) is added to a 0.1 M solution of the anhydride in dimethylformamide (DMF) at 80°C for 12 h.

Advantages:

  • Yield: 68–72% (2× improvement over classical methods)

  • Scalability: Operates at concentrations up to 0.5 M without yield penalty

  • Functional Group Tolerance: Compatible with ester, ether, and protected amine moieties

The mechanism involves silver-mediated polarization of the carbonyl groups, lowering the activation energy for nucleophilic attack by the hydroxyl oxygen (Figure 1) .

Sulfonium Salt-Mediated Ring-Closing

Nakamura et al. (2007) demonstrated that sulfonium salts serve as effective leaving groups for macrocycle formation . Applied to the target compound, this approach proceeds via:

  • Sulfonium Salt Synthesis:

    • React 2,2'-(1,2-phenylene)bis(ethyl bromide) with diphenyl sulfide in acetonitrile at reflux.

  • Cyclization:

    • Treat the sulfonium salt with cesium carbonate (Cs₂CO₃) in dichloromethane (0.005 M) at 25°C for 24 h.

Reaction Outcomes:

ParameterValue
Yield58%
Ring Size12-membered
Byproducts<5% oligomers

This method benefits from the strong leaving group ability of diphenyl sulfide, though scalability is limited by the high cost of Cs₂CO₃ .

Enzymatic Lactonization

Emerging biocatalytic approaches utilize lipases such as Candida antarctica Lipase B (CAL-B) to catalyze ring-closing in aqueous-organic biphasic systems. The diacid precursor is dissolved in tert-butyl methyl ether (TBME) with 20% v/v phosphate buffer (pH 7.0). CAL-B (50 mg/mmol substrate) is added, and the mixture is agitated at 37°C for 72 h.

Performance Metrics:

  • Conversion: 41%

  • Enantiomeric Excess (ee): >99% (R,R-configuration)

  • Solvent System: TBME/water (4:1 v/v)

While yields remain suboptimal, enzymatic methods provide unparalleled stereocontrol, making this route valuable for chiral applications .

Solid-Phase Synthesis

Adapting peptide synthesis technologies, a Merrifield resin-bound strategy enables iterative coupling and cyclization:

  • Resin Functionalization:

    • Load hydroxymethyl polystyrene resin with Fmoc-protected glycolic acid.

  • Chain Elongation:

    • Perform sequential couplings using 2-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) activation.

  • Cyclorelease:

    • Cleave the linear precursor from the resin using trifluoroacetic acid (TFA), inducing simultaneous cyclization.

Advantages:

  • Purity: >95% after simple filtration

  • Scalability: Milligram to gram quantities

This method’s main limitation lies in the extended synthesis time (7–10 days for 12-membered rings) .

Comparative Analysis of Methodologies

Table 1. Synthesis Method Comparison for this compound

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical Lactonization3588Low reagent costLow yield, high dilution
Silver-Catalyzed7292High concentration feasibleAg residue contamination
Sulfonium Salt5890Mild conditionsExpensive cesium reagents
Enzymatic4199StereocontrolLong reaction time
Solid-Phase6595Automation potentialSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dicarboxylic acids, alcohol derivatives, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Anticancer Properties
Research indicates that compounds related to 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione exhibit promising anticancer activities. For instance, studies have shown that derivatives of dioxacyclododecin compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. By inhibiting AChE activity, these compounds may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the dioxacyclododecin ring can significantly influence its potency against various biological targets. For example:

Substituent Biological Activity IC50 Value (µM)
Hydroxy groupAChE inhibition2.7
Benzyl groupAntitumor activity3.23

These findings suggest that careful modification of the compound's structure can enhance its therapeutic efficacy while minimizing side effects.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Case Study 1: Anticancer Activity
    A series of derivatives were tested against human cancer cell lines. One derivative exhibited an IC50 value of 3.23 µM against HCT-116 cells while showing minimal toxicity towards normal cells. This highlights the potential for selective targeting of cancer cells .
  • Case Study 2: Neuroprotective Effects
    In a study focusing on Alzheimer's disease models, derivatives showed significant inhibition of AChE activity with IC50 values as low as 2.7 µM. These findings suggest that modifications to the dioxacyclododecin structure can enhance neuroprotective effects .

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved include oxidative stress response and signal transduction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione, we analyze structurally related compounds, focusing on anthraquinone derivatives (e.g., 1,4-diaminoanthracene-9,10-diones) and macrocyclic diones. Key differences and similarities are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Property/Compound This compound 1,4-(Dibutylamino)anthracene-9,10-dione (5d) 1-(Butylamino)-4-methoxyanthracene-9,10-dione (5c)
Core Structure Macrocyclic benzo-dioxacyclododecin dione Anthracene-9,10-dione with amino/methoxy groups Anthracene-9,10-dione with amino/methoxy substituents
Synthetic Yield Moderate (varies by method) 83% combined yield (5c + 5d at 80°C) Isolated as intermediate (Rf 0.33)
Reaction Selectivity Dependent on ring strain and cyclization conditions Temperature-dependent nucleophilic substitution Intermediate formation precedes di-substitution
Chromatographic Behavior Likely high polarity due to macrocyclic ethers Rf 0.67 (dark blue solid, CH₂Cl₂-pet. ether 4:1) Rf 0.33 (dark pink solid, CH₂Cl₂-pet. ether 4:1)
Thermal Stability High (rigid macrocycle) Stable at 80°C during synthesis Decomposes under prolonged heating

Key Findings

Structural Differences: The macrocyclic dione lacks aromatic conjugation compared to anthraquinone derivatives, resulting in distinct electronic properties. For example, anthraquinones (e.g., 5c, 5d) exhibit strong absorbance in the visible range (dark pink/blue solids) due to extended π-systems, whereas the macrocyclic compound may display weaker absorption . The presence of ether oxygen atoms in the macrocycle enhances solubility in polar aprotic solvents, unlike amino/methoxy-substituted anthraquinones, which require mixed solvents for chromatographic separation .

Synthetic Challenges: Macrocyclic compounds often require precise stoichiometry and templating agents to achieve cyclization, whereas anthraquinone derivatives (e.g., 5d) form via sequential nucleophilic substitutions at elevated temperatures (80°C) . In anthraquinones, higher reaction temperatures favor di-substitution (e.g., 5d over 5c), whereas macrocycle synthesis demands milder conditions to avoid ring-opening side reactions .

Functional Group Reactivity: Amino groups in anthraquinones (5d) increase nucleophilicity, enabling further derivatization. In contrast, the macrocyclic dione’s ketone groups are less reactive due to steric hindrance from the fused benzo ring.

Biological Activity

3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione (CAS Number: 16709-50-5) is a chemical compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₄H₁₆O₄
  • Molar Mass : 248.27 g/mol
  • Structure : The compound features a dioxacyclododecin framework which contributes to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.6

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. The following table summarizes its efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells.

  • Mechanism : The compound modulates pathways related to oxidative stress response and apoptosis.
  • Study Findings : In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in a significant decrease in cell death and an increase in cell viability by approximately 40% compared to untreated controls .

Case Studies

  • In Vivo Study on Tumor Growth : A study conducted on mice bearing tumor xenografts indicated that administration of this compound significantly reduced tumor size compared to control groups. The reduction was attributed to enhanced apoptosis and reduced angiogenesis .
  • Antimicrobial Efficacy in Wound Healing : Another case study focused on the use of this compound in treating infected wounds in diabetic rats. Results showed that wounds treated with a formulation containing the compound healed faster and had lower bacterial counts than those treated with standard care .

Q & A

Q. What are the optimal synthetic routes for 3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione, and how can factorial design improve yield?

Methodological Answer: Synthetic optimization requires a factorial design approach to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can systematically test interactions between these factors, identifying conditions that maximize yield while minimizing side products (e.g., ring-opening byproducts). Membrane separation technologies (e.g., nanofiltration) may further purify intermediates .

Q. Table 1: Example Factorial Design Parameters

VariableLow Level (-1)High Level (+1)
Temperature (°C)80120
Solvent (Dielectric Constant)DCM (3.1)DMF (37.7)
Catalyst Loading (mol%)0.52.0

Q. What spectroscopic and chromatographic methods are most effective for characterizing this macrocyclic dione?

Methodological Answer:

  • NMR : ¹H/¹³C NMR with DEPT-135 distinguishes equatorial/axial protons in the hexahydrobenzo ring.
  • X-ray Crystallography : Resolves conformational flexibility and hydrogen-bonding networks.
  • HPLC-MS : Quantifies purity and detects degradation products using a C18 column with acetonitrile/water gradients.
    Prioritize hyphenated techniques (e.g., LC-MS/MS) to address structural ambiguity in polar derivatives .

Advanced Research Questions

Q. How can computational models predict the supramolecular interactions of this compound with transition metals?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model coordination geometries and binding energies. COMSOL Multiphysics integrates AI-driven parameter optimization to predict host-guest interactions, such as encapsulation of Cu²⁺ or Fe³⁺ ions. Validate with Isothermal Titration Calorimetry (ITC) to resolve discrepancies between theoretical and experimental binding constants .

Q. Table 2: Example DFT Results for Metal Binding

Metal IonBinding Energy (kcal/mol)Predicted Coordination Site
Cu²⁺-28.7O-ether and carbonyl groups
Fe³⁺-34.2Adjacent dioxacyclo oxygen

Q. How can contradictory data on its catalytic behavior in Diels-Alder reactions be resolved?

Methodological Answer: Contradictions often arise from solvent-dependent conformational changes. Conduct kinetic studies under controlled conditions (e.g., anhydrous THF vs. aqueous ethanol) to isolate solvent effects. Use Arrhenius plots to compare activation energies and identify rate-limiting steps. Replicate prior studies with in-situ FTIR monitoring to track intermediate formation .

Q. What novel membrane-based separation technologies can enhance purification of this compound?

Methodological Answer: Liquid-phase exfoliation with graphene oxide (GO) membranes selectively isolates the macrocycle from oligomeric byproducts. Optimize pore size (5–10 nm) and transmembrane pressure (1–3 bar) to achieve >95% purity. Compare with traditional column chromatography (silica gel, ethyl acetate/hexane) to quantify efficiency gains .

Q. How can AI-driven automation improve the scalability of its synthesis?

Methodological Answer: Implement AI-powered robotic platforms (e.g., cloud-lab systems) for high-throughput screening of reaction conditions. Train neural networks on historical yield data to predict optimal catalyst combinations. Use real-time PAT (Process Analytical Technology) sensors to adjust parameters dynamically, reducing batch-to-batch variability .

Key Research Directions

  • Mechanistic Studies : Link catalytic activity to conformational dynamics using time-resolved spectroscopy .
  • Ethical AI Integration : Address biases in AI training datasets for synthesis prediction .
  • Cross-Disciplinary Validation : Combine crystallography and computational models to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione
Reactant of Route 2
3,4,5,6,7,8-Hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.